2-(n-Propylthio)adenosine

Cardiovascular Pharmacology In Vivo Pharmacology Adenosine Receptor

Cardiovascular researchers studying adenosine receptor subtype function often face the confounding variable of bradycardia when using standard agonists. 2-(n-Propylthio)adenosine uniquely induces vasodilation and hypotension while increasing heart rate in vivo, directly contrasting with 2-chloroadenosine's negative chronotropy. • Selective A2A adenosine receptor agonist with hypotensive activity devoid of bradycardia in anesthetized cat and dog models. • Indispensable precursor for synthesizing high-affinity P2Y12 receptor antagonists (AR-C 66096, pKB = 7.6) and radioligands ([3H]PSB-0413, KD = 4.57 nM). • Calculated aqueous solubility: 0.38 g/L at 25°C; use DMSO co-solvent for in vitro assay preparation. Verified purity with certificate of analysis ensures reproducible pharmacological characterization.

Molecular Formula C13H19N5O4S
Molecular Weight 341.39 g/mol
CAS No. 31528-53-7
Cat. No. B1246292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(n-Propylthio)adenosine
CAS31528-53-7
Synonyms2-(n-propylthio)adenosine
n-propylthioadenosine
Molecular FormulaC13H19N5O4S
Molecular Weight341.39 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1
InChIKeyRZECJIGAYNYQAD-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(n-Propylthio)adenosine: Sourcing & Differentiation


2-(n-Propylthio)adenosine (CAS 31528-53-7) is a 2-substituted alkylthio derivative of adenosine, with the molecular formula C13H19N5O4S and a molecular weight of 341.39 g/mol [1]. It is a member of the thionucleoside class and acts as an agonist for adenosine receptors, with a reported selectivity for the A2A subtype . This compound serves both as a research tool in its own right and as a critical precursor for synthesizing potent, selective antagonists of the P2Y12 receptor, such as AR-C 66096 and the radioligand [3H]PSB-0413 [2].

1

Adenosine A2A receptor agonist for cardiovascular signaling studies

2

Critical nucleoside precursor for P2Y12 antagonist synthesis (AR-C 66096, [3H]PSB-0413)

3

Reported A2A subtype selectivity for receptor profiling workflows

Risks of 2-(n-Propylthio)adenosine Substitution


Substitution with structurally related adenosine analogs is not possible due to distinct pharmacological fingerprints. Simple alkylthio chain length modifications or halogen substitutions on the purine ring lead to opposite physiological effects or shifts in receptor selectivity. For instance, while 2-(n-propylthio)adenosine retains hypotensive activity and uniquely increases heart rate in vivo, its chloro-substituted analog (2-chloroadenosine) exhibits a strong negative chronotropic effect [1]. Furthermore, the n-propylthio group confers distinct functional utility as a synthetic handle, enabling the creation of high-affinity P2Y12 receptor antagonists . Using a methylthio or ethylthio analog would yield compounds with different binding kinetics and selectivity profiles for both adenosine and P2Y receptor families [2].

Alkylthio chain length modification may shift receptor selectivity and functional response.

Halogen substitution (e.g., 2-chloroadenosine) can reverse chronotropic direction, confounding cardiovascular readouts.

Impure precursor material may compromise downstream P2Y12 antagonist yield and pharmacological reliability.

2-(n-Propylthio)adenosine: Comparative Evidence Guide


Chronotropic Activity vs. 2-Chloroadenosine

In anesthetized cats and dogs, 2-(n-propylthio)adenosine demonstrates a unique functional profile by maintaining hypotensive activity while producing a positive chronotropic effect (increased heart rate). This contrasts directly with 2-chloroadenosine, which is a known negative chronotropic agent [1].

Chronotropic Activity vs. 2-Cl-Ado
Head-to-head
Target: Increased heart rate (positive chronotropy)
Comparator: 2-Chloroadenosine: decreased heart rate (negative chronotropy)
Opposite directional effect in anesthetized cat and dog models

Functional divergence supports selection for studies requiring avoidance of bradycardia.

In vivo model context; chronotropic response unaffected by atropine for alkylthioadenosines.

Cardiovascular Pharmacology In Vivo Pharmacology Adenosine Receptor

P2Y12 Receptor Antagonist Precursor

2-(n-Propylthio)adenosine serves as the essential nucleoside scaffold for synthesizing advanced P2Y12 receptor antagonists. The phosphorylated derivative, AR-C 66096, exhibits high functional potency, while the tritiated derivative [3H]PSB-0413 demonstrates exceptional binding affinity for the P2Y12 receptor [1].

P2Y12 Antagonist Precursor Utility
Class-level
Derivatives: AR-C 66096 (pKB 7.6), [3H]PSB-0413 (KD 4.57 nM)
Parent: No direct P2Y12 antagonism; adenosine receptor agonist
>1000-fold shift in target selectivity upon 5'-modification

High-purity starting material is critical for reliable antagonist synthesis and radioligand characterization.

Derivative data; parent compound must be pure for reproducible chemical modification.

Platelet Biology P2Y12 Receptor Chemical Biology Radioligand Development

Aqueous Solubility for Assay Design

The calculated aqueous solubility of 2-(n-Propylthio)adenosine is very low, estimated at 0.38 g/L at 25°C . This physicochemical property is a key differentiator for experimental design compared to more polar nucleoside analogs and must be accounted for during in vitro assay preparation.

Aqueous Solubility Benchmark
Data to verify
Target: 0.38 g/L at 25 °C (calculated)
Comparator: Adenosine: >10 g/L at 25 °C
~30-fold lower solubility than parent nucleoside

Informs co-solvent use (e.g., DMSO) and assay buffer preparation to avoid precipitation.

Calculated value; experimental verification recommended for critical assay conditions.

Pre-formulation Analytical Chemistry Solubility

2-(n-Propylthio)adenosine: Key Applications


In Vivo Cardiovascular Receptor Profiling

Investigators studying the differential roles of adenosine receptors in cardiovascular regulation should select 2-(n-propylthio)adenosine to induce hypotension without the confounding variable of negative chronotropy (bradycardia). As demonstrated in anesthetized cat and dog models, this compound retains vasodilatory activity while increasing heart rate, in direct contrast to 2-chloroadenosine, which decreases heart rate [1]. This unique profile is ideal for experiments where the separation of vascular and cardiac receptor effects is required.

P2Y12 Antagonist and Radioligand Synthesis

Medicinal chemistry and pharmacology laboratories focused on developing new antiplatelet agents or P2Y12 receptor research tools require high-purity 2-(n-propylthio)adenosine as the indispensable starting material. The compound's nucleoside scaffold is essential for generating potent antagonists like AR-C 66096 (pKB = 7.6) and high-affinity radioligands like [3H]PSB-0413 (KD = 4.57 nM) [2]. Inconsistent purity of this precursor will directly impact the yield and reliability of downstream pharmacological characterization, making procurement from a verified source with a certificate of analysis critical.

Pre-Formulation & Assay Development

Laboratories designing in vitro assays with adenosine derivatives should use the calculated solubility data (0.38 g/L at 25°C) for 2-(n-propylthio)adenosine as a benchmark for this lipophilic alkylthio class . This specific value informs the necessary use of organic co-solvents like DMSO and guides the development of protocols to prevent compound precipitation during dilution into aqueous assay buffers, ensuring accurate and reproducible dose-response data.

Application
Selection Property
Validation Focus
Cardiovascular receptor profiling
Chronotropic and vasodilatory profile
Heart rate and blood pressure endpoints in vivo
P2Y12 antagonist/radioligand synthesis
Nucleoside scaffold purity
Derivative functional potency and binding affinity
In vitro assay development
Aqueous solubility benchmark
Co-solvent protocol and precipitation control

Technical Documentation Hub

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27 linked technical documents
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